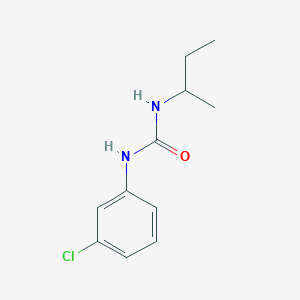
N-(sec-butyl)-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアは、ウレア類に属する有機化合物です。この化合物は、ウレア部分の窒素原子の一つにsec-ブチル基が、もう一方の窒素原子に3-クロロフェニル基が結合していることが特徴です。
準備方法
合成経路と反応条件
-
直接合成: : N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアを合成する一般的な方法の一つは、sec-ブチルアミンと3-クロロフェニルイソシアネートを反応させる方法です。この反応は通常、ジクロロメタンやトルエンなどの不活性溶媒中で、還流条件下で行われます。この反応は次のように表すことができます: [ \text{sec-ブチルアミン} + \text{3-クロロフェニルイソシアネート} \rightarrow \text{N-(sec-ブチル)-N’-(3-クロロフェニル)ウレア} ]
-
代替方法: : もう一つの方法は、ホスゲンを反応剤として用いる方法です。この方法では、sec-ブチルアミンと3-クロロアニリンをホスゲンの存在下で反応させ、目的のウレア化合物を生成します。この方法は、ホスゲンが有毒であるため、注意深い取り扱いを必要とします。
工業的生産方法
N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアの工業的生産は、その簡便さと効率性から、通常は直接合成法に従います。大規模生産では、品質と収率の一貫性を確保するために、連続式反応器が使用される場合があります。
化学反応の分析
反応の種類
-
酸化: : N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアは、特にsec-ブチル基において酸化反応を起こす可能性があります。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
-
還元: : この化合物の還元は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。還元剤は、ウレア部分または芳香環を標的にする可能性があります。
-
置換: : 3-クロロフェニル基は、求核置換反応を受ける可能性があります。この反応では、塩素原子が、アミンやチオールなどの他の求核剤によって置換されます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ジメチルホルムアミド(DMF)中の水素化ナトリウム。
生成される主な生成物
酸化: sec-ブチルアルコール誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換フェニルウレア誘導体の生成。
科学研究における用途
化学
N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアは、有機合成において、特により複雑なウレア誘導体の調製における中間体として使用されます。そのユニークな構造は、医薬品や農薬の合成における貴重な構成要素となっています。
生物学
生物学的研究では、この化合物は酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力は、新しい治療薬の開発における候補となっています。
医学
N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアは、特定の病状の治療における可能性のある用途について調査されています。生物学的標的との相互作用は、新しい薬剤の開発における可能性を示唆しています。
工業
工業部門では、この化合物は特殊化学品の配合に使用されています。その安定性と反応性は、ポリマーや樹脂の製造など、さまざまな工業用途に適しています。
科学的研究の応用
Chemistry
N-(sec-butyl)-N’-(3-chlorophenyl)urea is used as an intermediate in organic synthesis, particularly in the preparation of more complex urea derivatives. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.
Medicine
N-(sec-butyl)-N’-(3-chlorophenyl)urea has been investigated for its potential use in treating certain medical conditions. Its interactions with biological targets suggest it may have applications in developing new drugs.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and resins.
作用機序
N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアが効果を発揮するメカニズムは、特定の分子標的との相互作用に関係しています。この化合物は、酵素の活性部位に結合し、その活性を阻害することができます。この阻害は、さまざまな生化学的経路に影響を与え、目的とする治療的または工業的結果をもたらします。
類似化合物の比較
類似化合物
N-(sec-ブチル)-N’-(4-クロロフェニル)ウレア: 塩素原子が4位にある類似の構造。
N-(sec-ブチル)-N’-(3-ブロモフェニル)ウレア: 塩素原子の代わりに臭素原子。
N-(tert-ブチル)-N’-(3-クロロフェニル)ウレア: sec-ブチル基の代わりにtert-ブチル基。
独自性
N-(sec-ブチル)-N’-(3-クロロフェニル)ウレアは、sec-ブチル基と3-クロロフェニル基の特定の位置が原因で、独自性があります。この独特の構造は、他の類似化合物では効果が得られない特定の用途にとって価値のある、明確な化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
N-(sec-butyl)-N’-(4-chlorophenyl)urea: Similar structure but with the chlorine atom at the 4-position.
N-(sec-butyl)-N’-(3-bromophenyl)urea: Bromine atom instead of chlorine.
N-(tert-butyl)-N’-(3-chlorophenyl)urea: Tert-butyl group instead of sec-butyl.
Uniqueness
N-(sec-butyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the sec-butyl and 3-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
400839-32-9 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC名 |
1-butan-2-yl-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C11H15ClN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
InChIキー |
JAKSUJDWQPNXFP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















